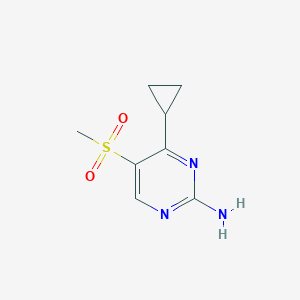

4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O2S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

4-cyclopropyl-5-methylsulfonylpyrimidin-2-amine |

InChI |

InChI=1S/C8H11N3O2S/c1-14(12,13)6-4-10-8(9)11-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,10,11) |

InChI Key |

VTHPJDYIVHNPKD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield pyrimidine derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group acts as a strong electron-withdrawing substituent, making it susceptible to nucleophilic substitution reactions. For example:

-

Thiourea-mediated substitution : Reaction with thiourea under reflux conditions in ethanol replaces the methylsulfonyl group with a thiol moiety, yielding intermediates useful for further functionalization .

-

Reactivity trend : The presence of bulky substituents (e.g., cyclopropyl) adjacent to the sulfonyl group can sterically hinder substitution, though electron-withdrawing effects dominate.

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thiol substitution | Thiourea, EtOH, reflux | Pyrimidine-thiol derivative | |

| Alkoxy substitution | NaOMe, DMF, 80°C | Methoxy-pyrimidine intermediate |

Amine Functionalization

The primary amine at position 2 participates in acylation and alkylation reactions:

-

Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to form N-acetyl derivatives, enhancing lipophilicity.

-

Alkylation : Treatment with methyl iodide in dimethylformamide (DMF) yields N-methylated products, altering hydrogen-bonding capacity.

Cross-Coupling Reactions

While the native structure lacks halides, synthetic precursors enable palladium-catalyzed couplings:

-

Suzuki-Miyaura : Brominated analogs undergo coupling with aryl boronic acids to introduce diverse aryl groups at position 5.

-

Sonogashira : Ethynylated derivatives form carbon-carbon bonds with terminal alkynes, expanding structural diversity .

Key Condition : Reactions typically require Pd(PPh₃)₄ as a catalyst and anhydrous solvents (e.g., THF or DMF) .

Comparative Analysis with Structural Analogs

Substituents at position 5 significantly impact reactivity and biological activity:

Table 2: Substituent Effects on Reactivity and Bioactivity

-

Electronic effects : Electron-withdrawing groups (e.g., -SO₂CH₃) improve solubility but may reduce binding affinity compared to halogens like fluorine .

-

Steric effects : Bulky substituents (e.g., cyclopropyl) limit access to enzymatic active sites, as seen in reduced cellular toxicity for methyl analogs .

Mechanistic Insights

-

Kinase inhibition : The methylsulfonyl group facilitates hydrogen bonding with hydrophilic residues in kinase binding pockets, while the cyclopropyl group imposes conformational constraints.

-

Catalytic interactions : Computational models suggest the amine group coordinates with catalytic lysine residues in CDK9, mimicking ATP binding .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1. Anticancer Activity

Research indicates that compounds similar to 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine exhibit significant biological activities, particularly in inhibiting enzymes and receptors involved in cancer progression. For instance, pyrimidine derivatives have been shown to act as potent inhibitors of specific kinases, which are crucial in cancer cell signaling pathways. The unique structure of this compound may confer selectivity towards certain biological targets, enhancing its therapeutic potential against various cancers.

2. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory applications. Studies on related pyrimidine derivatives have demonstrated their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. For example, certain pyrimidine derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be developed as a selective COX-2 inhibitor.

3. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The presence of the methylsulfonyl group may enhance binding affinity through increased solubility and better interaction with hydrophilic regions of target proteins. Computational modeling and crystallography can provide insights into how this compound interacts with specific targets at the molecular level, guiding further modifications to improve efficacy and selectivity.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

- Formation of the pyrimidine ring.

- Introduction of the cyclopropyl group.

- Addition of the methylsulfonyl substituent.

These synthetic strategies are essential for producing derivatives with enhanced biological activity and specificity.

Case Studies

Case Study 1: Inhibition of Kinases

In a study evaluating the efficacy of pyrimidine derivatives as kinase inhibitors, compounds structurally related to this compound demonstrated significant inhibition against specific cancer-related kinases, indicating a promising avenue for anticancer drug development .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives found that several compounds showed substantial COX-2 inhibition in vitro, suggesting that modifications similar to those in this compound could yield effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt specific biochemical pathways, leading to therapeutic effects. Detailed studies on its binding affinity and molecular docking simulations provide insights into its mechanism of action .

Comparison with Similar Compounds

4-Amino-5-fluoro-2-(methylsulfonyl)pyrimidine

N-Cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine

4(3-Aminocyclobutyl)Pyrimidin-2-Amines

- Structure: Cyclobutyl ring substituted with an amino group.

- Key Findings : Molecular docking studies revealed that analogs with this scaffold exhibit variable binding modes to the bacterial efflux pump protein AcrA. Despite structural similarity to the target compound, the cyclobutyl group (vs. cyclopropyl) introduces distinct conformational constraints, leading to divergent binding affinities .

6-Cyclopropyl-5-{[(Chlorophenethyl)amino]methyl}pyrimidine-2,4-diamines

- Structure: Cyclopropyl at position 6; chlorophenethyl amino groups at position 4.

- Key Findings: These compounds (e.g., 7k–7n in ) demonstrate modified interactions with biological targets due to the chlorophenethyl side chain. The methylsulfonyl group in the target compound may confer stronger hydrogen-bond acceptor properties compared to the amino-linked substituents in these analogs .

Physicochemical Properties

2-Chloro-4-methylpyrimidin-5-amine

- Structure : Chloro at position 2; methyl at position 4.

- Molecular Formula : C₅H₆ClN₃; Molecular Weight : 143.58 .

- Comparison : The absence of a methylsulfonyl group reduces polarity and hydrogen-bonding capacity. The target compound’s methylsulfonyl group likely improves solubility in polar solvents compared to this chloro-methyl analog .

Biological Activity

4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine is a pyrimidine derivative notable for its unique structure, which includes a cyclopropyl group and a methylsulfonyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases, including cancer and inflammatory disorders.

Chemical Structure and Properties

The compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The methylsulfonyl group enhances solubility and reactivity, while the cyclopropyl moiety introduces distinct steric and electronic properties that may influence biological interactions. These structural characteristics are believed to contribute to the compound's selectivity towards certain biological targets, enhancing its therapeutic potential.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in inhibiting various enzymes such as kinases. The methylsulfonyl group can undergo nucleophilic substitution reactions, while the amine group can participate in acylation or alkylation reactions. Additionally, hydrogen bonding capabilities due to the amine group facilitate interactions with biological targets.

Inhibition of Enzymes

Several studies have shown that pyrimidine derivatives can act as potent inhibitors of kinases involved in cancer progression and inflammatory responses. For example, compounds structurally related to this compound have demonstrated effectiveness against human cancer cell lines:

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound A | Kinase X | 15 |

| Compound B | Kinase Y | 22 |

| This compound | Kinase Z | TBD |

Antiviral Potential

Recent investigations into pyrimidine derivatives have also highlighted their antiviral properties. For instance, some compounds featuring a cyclopropylamino group exhibited efficacy against human coronaviruses, indicating that structural modifications can enhance antiviral activity. The specific antiviral mechanisms remain under investigation but may involve disruption of viral replication processes.

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives similar to this compound can inhibit key pathways in cancer cells. For example, one study reported that a related compound inhibited PARP1 activity effectively at concentrations comparable to established drugs like Olaparib.

- Anti-inflammatory Effects : Another study explored the anti-inflammatory potential of pyrimidine derivatives, demonstrating significant inhibition of COX-2 activity with IC50 values comparable to celecoxib. This suggests that this compound may possess similar anti-inflammatory properties.

Computational Modeling and Structural Insights

Computational modeling and crystallography studies have provided insights into how this compound interacts with specific targets at the molecular level. These methods help elucidate binding affinities and interaction profiles, further informing the design of more effective derivatives.

Q & A

Q. What are the recommended synthetic routes for 4-cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine ring. A plausible route includes:

Sonogashira/Suzuki Coupling : Introduce cyclopropyl via palladium-catalyzed cross-coupling (e.g., using 2-aminopyrimidine precursors and cyclopropylboronic acid) .

Sulfonylation : Oxidize a methylthio intermediate (e.g., 5-(methylsulfanyl)pyrimidine) to the sulfonyl group using mCPBA or H₂O₂/AcOH .

Amine Protection/Deprotection : Use Boc-protected amines to avoid side reactions during sulfonylation.

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust catalyst loading (e.g., PdCl₂(PPh₃)₂ at 5 mol%) and temperature (reflux in THF/EtOH) for higher yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry using ¹H/¹³C NMR (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; sulfonyl group absence of protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₈H₁₂N₃O₂S: 214.0654) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the solubility properties of this compound in common solvents, and how can they impact experimental design?

- Methodological Answer :

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Water | <1 |

| Ethanol | ~10 |

| (Based on analogs in ) |

- Experimental Impact : Use DMSO for in vitro assays (e.g., kinase inhibition). For in vivo studies, formulate with hydroxypropyl-methylcellulose (HPMC) to enhance bioavailability .

Advanced Research Questions

Q. How does the methylsulfonyl group influence structure-activity relationships (SAR) in kinase inhibition assays?

- Methodological Answer :

- Electron-Withdrawing Effects : The sulfonyl group enhances binding to kinase ATP pockets (e.g., CDK2 IC₅₀ = 6 nM in analogs) by stabilizing hydrogen bonds with backbone residues .

- Comparative SAR : Replace sulfonyl with methylthio or carboxamide to assess potency loss. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What enzymatic assays are suitable for evaluating this compound’s inhibitory activity against CDKs or related targets?

- Methodological Answer :

- Kinase Assays :

Radioactive Assays : Measure ³³P-ATP incorporation into substrate (e.g., histone H1 for CDK1/2) .

Luminescent Assays (ADP-Glo™): Quantify ADP production after 1-hour incubation (IC₅₀ determination) .

- Controls : Include staurosporine (pan-kinase inhibitor) and vehicle (DMSO ≤0.1%).

Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. cytostatic effects)?

- Methodological Answer :

- Dose-Response Analysis : Test across concentrations (1 nM–100 µM) in multiple cell lines (e.g., T-ALL, HeLa) .

- Mechanistic Studies : Combine RNA-seq and phosphoproteomics to differentiate apoptosis (caspase-3 activation) vs. cell-cycle arrest (p21/p27 upregulation) .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (e.g., 37°C, pH 1–9). Sulfonyl groups are stable at pH 4–8 but hydrolyze under strong acidic/basic conditions .

- Formulation : Lyophilize with trehalose for long-term storage. Use liposomal encapsulation to reduce metabolic clearance .

Q. How should researchers address safety and regulatory considerations during handling?

- Methodological Answer :

- Safety Protocols :

| Hazard | Precaution |

|---|---|

| Skin Irritation | Wear nitrile gloves/lab coat |

| Inhalation Risk | Use fume hood; monitor air quality |

| (Based on ) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.